2-(3-Bromopropyl)-1,3-dioxolane

Organic Synthesis Distillation Process Chemistry

2-(3-Bromopropyl)-1,3-dioxolane (CAS 62563-07-9, C₆H₁₁BrO₂, MW 195.06), also known as 4-bromobutyraldehyde ethylene acetal, is a heterocyclic building block that combines a 1,3-dioxolane-protected aldehyde with a primary alkyl bromide. Commercial material is supplied as a colorless to light yellow liquid with >97% GC purity and density of 1.44 g/mL.

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
CAS No. 62563-07-9
Cat. No. B1269514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromopropyl)-1,3-dioxolane
CAS62563-07-9
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESC1COC(O1)CCCBr
InChIInChI=1S/C6H11BrO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2
InChIKeyIQIXIJRPYSOGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromopropyl)-1,3-dioxolane (CAS 62563-07-9): A Protected Bromoaldehyde Building Block for Selective Organic Synthesis


2-(3-Bromopropyl)-1,3-dioxolane (CAS 62563-07-9, C₆H₁₁BrO₂, MW 195.06), also known as 4-bromobutyraldehyde ethylene acetal, is a heterocyclic building block that combines a 1,3-dioxolane-protected aldehyde with a primary alkyl bromide [1]. Commercial material is supplied as a colorless to light yellow liquid with >97% GC purity and density of 1.44 g/mL [1]. Unlike simple haloalkyl reagents, its latent aldehyde and terminal bromide provide orthogonal reactivity that enables chemoselective transformations in multi-step pharmaceutical and agrochemical syntheses [1].

Why 2-(3-Bromopropyl)-1,3-dioxolane Cannot Be Replaced by a Generic Haloalkyl Acetal


Generic substitution with shorter-chain bromoethyl acetals (e.g., 2-(2-bromoethyl)-1,3-dioxolane, CAS 18742-02-4) or the chloro analog (2-(3-chloropropyl)-1,3-dioxolane, CAS 16686-11-6) introduces significant differences in reactivity, steric accessibility, and synthetic scope [1]. The three-carbon spacer of the target compound balances nucleophilic substitution rates while preserving the integrity of the acid-labile acetal [1]. Replacing the bromine with chlorine retains the carbon skeleton but reduces electrophilicity, often requiring harsher reaction conditions that risk premature acetal deprotection . Alternative brominated dioxolanes or conventional haloalkyl reagents lack this precise combination of chain length, leaving group strength, and protected aldehyde function, making direct interchange in a validated route a source of yield loss, by-product formation, or complete reaction failure [1].

Quantitative Differentiation Evidence for 2-(3-Bromopropyl)-1,3-dioxolane (CAS 62563-07-9) Versus Closest Analogs


Chain-Length-Dependent Boiling Point and Purification Advantage versus Shorter Bromoethyl Analog

The target compound distills at 88 °C/10 mmHg, whereas the three-carbon-shorter 2-(2-bromoethyl)-1,3-dioxolane boils at 68–70 °C/8 mmHg [1]. The 18–20 °C higher boiling point allows for cleaner vacuum distillation cutoff when separating from low-boiling solvents or volatile by-products, reducing cross-contamination in gram-scale isolations [1].

Organic Synthesis Distillation Process Chemistry

Bromine Leaving-Group Reactivity Advantage over Chloro Analog (C3 Spacer Matched)

In otherwise identical C3-spacer dioxolanes, the bromine substituent provides a substantially better leaving group than chlorine due to the weaker C–Br bond dissociation energy (approximately 68 vs 81 kcal/mol) [1]. 2-(3-Chloropropyl)-1,3-dioxolane (CAS 16686-11-6) requires longer reaction times and higher temperatures for the same nucleophilic displacement, increasing the risk of acid-catalyzed acetal hydrolysis .

Nucleophilic Substitution SN2 Reactivity Reaction Kinetics

Steric Profile and Grignard Reagent Formation Efficiency versus Branched Bromopropyl Isomer

The linear 3-bromopropyl chain permits efficient magnesium insertion to form the corresponding Grignard reagent under standard initiation conditions [1]. In contrast, 2-(2-bromopropyl)-1,3-dioxolane (CAS 26458-75-9), a branched isomer, exhibits retarded electron transfer at the secondary carbon–bromine center, leading to lower Grignard yields and increased Wurtz coupling by-products [2].

Grignard Chemistry Organometallic Synthesis Steric Effects

Purity Specification and Stability Advantage for Reproducible Scale-Up Procurement

Commercially available 2-(3-bromopropyl)-1,3-dioxolane is offered at >97% GC purity with NMR structural confirmation from a major supplier, while the shorter 2-(2-bromoethyl) analog is commonly supplied at only >90% GC [1]. The 7% purity differential at procurement translates into fewer impurity-derived side reactions and less need for re-purification before use in sensitive catalytic or medicinal chemistry steps [1].

Quality Assurance Procurement Specification Reproducibility

High-Value Application Scenarios Where 2-(3-Bromopropyl)-1,3-dioxolane (CAS 62563-07-9) Delivers Documented Advantage


Grignard-Based Two-Carbon Homologation for α-Ketoester Synthesis (Drug Discovery)

The target compound serves as a linchpin for preparing α-ketoester intermediates via tandem Grignard condensation with diethyl oxalate, followed by in-situ acetal deprotection to reveal the latent aldehyde [1]. This sequence has been employed in asymmetric routes to chiral building blocks, with yields strongly dependent on the primary bromide geometry (see Evidence Item 3). Procurement of 2-(3-bromopropyl)-1,3-dioxolane with >97% purity [1] minimizes Grignard initiation variability and reduces side-product formation in the subsequent oxidation/hydrolysis steps.

Alkyl-Linker Installation in PROTAC and Bioconjugate Modular Synthesis

The protected aldehyde and terminal bromide offer orthogonal handle chemistry ideal for constructing heterobifunctional linkers in targeted protein degradation (PROTAC) design [2]. The C3 spacer length and predictable SN2 reactivity (see Evidence Item 2) allow chemists to selectively functionalize one end while maintaining the acetal as a masked aldehyde for late-stage diversification—an advantage lost with shorter or less reactive chloro analogs [2].

Agrochemical Intermediate Manufacturing (Mesotrione Precursor)

2-(3-Bromopropyl)-1,3-dioxolane is a key intermediate in the synthesis of the herbicide mesotrione [3]. Process-scale routes rely on the boiling-point separation advantage (see Evidence Item 1) to achieve intermediate purity without chromatography, directly translating into lower cost-of-goods for procurement organizations sourcing building blocks for agrochemical production [3].

Medicinal Chemistry Campaigns Requiring Reproducible Syntheses with High Purchased Purity

Lead optimization programs demand starting materials with consistent, high purity to ensure reproducible structure–activity relationship (SAR) data [1]. The >97% GC purity specification and inert atmosphere packaging of the target compound (see Evidence Item 4) meet the quality gate that many >90% purity analogs fail, reducing the incidence of aberrant biological data caused by unknown impurities [1].

Technical Documentation Hub

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